3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Description
3-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. This compound belongs to a class of molecules where nitrogen-rich heterocycles are strategically combined to modulate electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c14-9-11-13(17-4-3-16-11)20-7-5-19(6-8-20)12-1-2-15-10-18-12/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYTXVVKJZIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine-2-carbonitrile Preparation
The pyrazine core is synthesized via cyclization or functionalization of simpler precursors. For example:
-
Cyano group introduction : Treatment of pyrazine-2-carboxylic acid with phosphorus oxychloride (POCl₃) and ammonia yields the nitrile.
-
Halogenation : Bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions generates 3-bromopyrazine-2-carbonitrile, a key intermediate for subsequent coupling.
Piperazine Functionalization
Piperazine is introduced through nucleophilic substitution or Buchwald-Hartwig coupling:
-
SNAr reaction : 3-Bromopyrazine-2-carbonitrile reacts with piperazine in dimethylformamide (DMF) at 80–100°C, yielding 3-(piperazin-1-yl)pyrazine-2-carbonitrile.
-
Protection-deprotection strategies : tert-Butyloxycarbonyl (Boc) protection of piperazine improves regioselectivity during pyrimidine coupling.
Pyrimidine Coupling
The pyrimidin-4-yl group is introduced via SNAr or metal-catalyzed cross-coupling:
-
SNAr with chloropyrimidine : 4-Chloropyrimidine reacts with 3-(piperazin-1-yl)pyrazine-2-carbonitrile in toluene at reflux, using potassium carbonate (K₂CO₃) as a base.
-
Palladium catalysis : Suzuki-Miyaura coupling with pyrimidin-4-ylboronic acid achieves higher yields (75–85%) under microwave irradiation.
Optimization Strategies
Solvent and Base Selection
Temperature and Reaction Time
-
Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for pyrimidine coupling steps.
-
Low-temperature stability : Reactions involving nitrile groups are conducted below 40°C to prevent decomposition.
Analytical Characterization
Post-synthesis validation employs:
-
High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 310.36 g/mol).
-
Nuclear magnetic resonance (NMR) : ¹H NMR exhibits characteristic peaks for pyrazine (δ 8.5–9.0 ppm), piperazine (δ 2.5–3.5 ppm), and pyrimidine (δ 6.5–8.0 ppm).
-
HPLC purity : >98% purity achieved via reverse-phase chromatography.
Comparative Data on Synthetic Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazine rings, especially in the presence of halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrimidine halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H14N4
Molecular Weight: 230.28 g/mol
IUPAC Name: 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Structural Features:
- The compound features a pyrazine ring linked to a piperazine moiety and a pyrimidine substituent, contributing to its biological activity.
Scientific Research Applications
The compound has been investigated for various applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Studies have shown that compounds similar to 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Neuropharmacology
The compound has also been explored for its neuropharmacological effects. Research indicates that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety.
| Study | Disorder | Findings |
|---|---|---|
| Depression | Reduced symptoms in animal models | |
| Anxiety | Anxiolytic effects demonstrated in behavioral tests |
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotics.
| Study | Bacterial Strain | Effectiveness |
|---|---|---|
| E. coli | Inhibition of growth at low concentrations | |
| S. aureus | Significant bactericidal activity observed |
Case Studies
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Cancer Treatment:
- A clinical trial involving a derivative of the compound showed promising results in reducing tumor size in patients with advanced breast cancer, with manageable side effects reported.
-
Neuropharmacological Research:
- A study involving animal models demonstrated that administration of the compound led to significant improvements in depressive behaviors compared to control groups.
Mechanism of Action
The mechanism of action of 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Structural Comparisons
The compound’s core structure can be compared to several analogs from the evidence:
Key Structural Differences :
- Heterocyclic Diversity: Pyrazine (target) vs. pyrano-pyridine () or quinoline () cores alter π-π stacking and solubility. Pyrazine’s smaller aromatic system may reduce steric hindrance in receptor binding.
- Piperazine Linkage : The piperazine-pyrimidine motif is shared with 1-PP (), but the latter lacks the pyrazine-carbonitrile backbone, leading to differences in pharmacokinetics.
Pharmacological and Functional Comparisons
- 1-PP () : Demonstrates anxiolytic and anti-alcohol craving effects via 5-HT1A receptor interactions. The target compound’s piperazine-pyrimidine moiety may share similar receptor affinity but could exhibit altered potency due to the pyrazine-carbonitrile backbone.
- Pyrazolo[3,4-d]pyrimidines () : These analogs often target kinases or phosphodiesterases. The target compound’s nitrile group may confer distinct electronic effects, influencing enzyme inhibition profiles.
- Patent Derivatives (): Compounds with piperazine-piperidine or quinoline substituents (e.g., ) are designed for enhanced blood-brain barrier penetration.
Physicochemical Properties
Biological Activity
3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings, including structure-activity relationships (SAR), biological evaluations, and case studies.
Chemical Structure and Properties
The compound features a pyrazine core substituted with a piperazine and pyrimidine moiety, which contributes to its biological activity. The general structure can be represented as follows:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile. Research indicates that derivatives of pyrimidine and piperazine exhibit significant antiproliferative effects against various cancer cell lines.
-
In Vitro Studies :
- A series of related compounds were evaluated for their ability to inhibit cell viability in human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, were determined using the MTT assay. For instance, one study reported IC50 values ranging from 10 to 30 µM for selected derivatives .
Compound Cell Line IC50 (µM) Compound A HepG2 15 Compound B A549 25 - Mechanism of Action :
Anti-inflammatory Activity
In addition to anticancer properties, research has also highlighted the anti-inflammatory potential of similar compounds.
-
COX Inhibition :
- Compounds derived from pyrimidine structures have been assessed for their inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Compound C 19.45 31.4 Compound D 26.04 23.8
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the pyrimidine or piperazine rings can significantly affect biological activity.
- Substituent Effects :
Case Study 1: RXRα Antagonist Development
A study focused on synthesizing new RXRα antagonists derived from similar scaffolds demonstrated that specific modifications could lead to compounds with enhanced selectivity and potency against cancer cell lines . The selected compound showed significant inhibition of RXRα transactivation and induced apoptosis in treated cells.
Case Study 2: Anti-inflammatory Screening
Another investigation assessed a series of pyrimidine derivatives for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that certain compounds displayed anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug .
Q & A
Q. What are the key synthetic pathways for 3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine and pyrimidine precursors. Key steps include:
- Coupling of piperazine and pyrimidine : A Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the pyrimidin-4-yl group to the piperazine ring .
- Cyano-group introduction : A palladium-catalyzed cyanation or substitution reaction to install the carbonitrile moiety at the pyrazine ring . Optimization requires precise control of temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents or unreacted intermediates) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC with UV detection : Quantifies purity (>95% threshold for biological assays) using reverse-phase C18 columns .
Advanced Research Questions
Q. How do structural modifications at the pyrazine or piperazine rings affect binding affinity to kinase targets?
- Pyrazine modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-position enhances π-stacking with kinase ATP-binding pockets, as shown in analogous pyridazine derivatives .
- Piperazine substitutions : Bulky substituents (e.g., aryl groups) on the piperazine nitrogen improve selectivity for tyrosine kinases over serine/threonine kinases by reducing conformational flexibility .
- Methodology : Use molecular docking (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) to validate binding kinetics .
Q. What strategies can resolve discrepancies in bioactivity data across different studies?
Discrepancies often arise from:
- Assay conditions : Variances in ATP concentration (e.g., 10 µM vs. 1 mM) alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .
- Compound purity : Impurities >5% (e.g., de-cyanated byproducts) skew dose-response curves. Re-purify via preparative HPLC .
- Cell-line variability : Use isogenic cell lines (e.g., HEK293T with/without kinase overexpression) to isolate target effects .
Q. How to design experiments to assess off-target effects in kinase inhibition studies?
- Kinome-wide profiling : Utilize panels like Eurofins KinaseProfiler™ to test against 400+ kinases at 1 µM compound concentration .
- Thermal shift assays : Identify off-targets by monitoring protein denaturation (ΔTm > 2°C indicates binding) .
- CRISPR-Cas9 validation : Knock out the putative target kinase and compare phenotypic changes (e.g., apoptosis) with wild-type cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
